(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Description
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
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Biological Activity
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that may confer significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Chromene Core : Provides a scaffold for biological interactions.
- Tosylhydrazone Moiety : Imparts potential for enzyme inhibition.
- Carboxamide Group : Enhances solubility and reactivity.
Anticancer Activity
Research has indicated that compounds with similar chromene structures exhibit various anticancer properties. The specific biological activity of this compound has been explored in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Lines Tested : Studies have utilized various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxic effects.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains was evaluated using standard disc diffusion methods.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tosylhydrazone moiety is known to inhibit key enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.
- Study Design : Mice were implanted with tumor cells and treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at higher doses.
- Toxicity Assessment : Acute toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.
Properties
IUPAC Name |
(2Z)-N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-10-21(11-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-13-17(2)12-18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXQBGYBOCMERZ-RFBIWTDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.